8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the fluorine atom and the p-tolyl group in the structure enhances its chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with p-tolyl isocyanide in the presence of a fluorinating agent can yield the desired compound. Industrial production methods often involve multi-step synthesis processes that ensure high yields and purity .
Chemical Reactions Analysis
8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies. .
Scientific Research Applications
8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in the context of its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation. Molecular docking studies have shown that it can bind to and inhibit the activity of specific proteins, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-p-Tolyl-imidazo[1,2-a]pyridine: Lacks the fluorine atom, which may affect its chemical properties and biological activities.
8-Methyl-6-chloro-imidazo[1,2-a]pyridine: Substituted with a methyl and chloro group, showing different reactivity and potency.
8-Bromo-7-methyl-imidazo[1,2-a]pyridine: Contains bromine and methyl groups, which influence its interaction with biological targets .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11FN2 |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
8-fluoro-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
MPZWUHSZJPUQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)F |
Origin of Product |
United States |
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